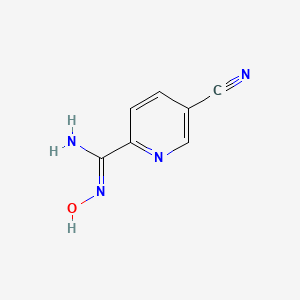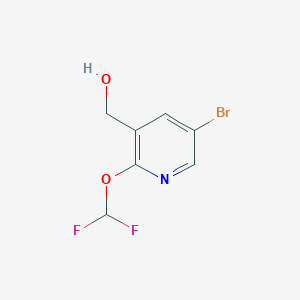
(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol
Vue d'ensemble
Description
“(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H6BrF2NO2 . It has a molecular weight of 254.03 . The compound is in solid form and is stored at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrF2NO2/c8-5-1-4(3-12)6(11-2-5)13-7(9)10/h1-2,7,12H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol” is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the sources I found.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis of Pyridine Derivatives : A study by Kuhn, Al-Sheikh, and Steimann (2003) discussed the synthesis of pyridinium ylides, which are related to the chemical structure of (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol. This research contributes to the understanding of the synthesis and structure of such compounds (Kuhn, Al-Sheikh, & Steimann, 2003).
Computational and Structural Analysis : Ghiasuddin et al. (2018) conducted a combined experimental and computational study on similar pyridine derivatives. This research provides insights into the synthesis, spectroscopic, and biological properties of these compounds (Ghiasuddin et al., 2018).
Chemical Reactivity and Properties
Density Functional Theory (DFT) Study : A DFT study by Trivedi (2017) on a similar compound, (RS)-(3-bromophenyl) (pyridine-2yl) methanol, explored its molecular structure and reactivity. This research is relevant for understanding the reactivity and active sites of related compounds (Trivedi, 2017).
Spectroscopic and Optical Studies : Vural and Kara (2017) investigated the spectroscopic and optical properties of a structurally related compound, 5-Bromo-2-(trifluoromethyl)pyridine. Their research sheds light on the non-linear optical properties and potential biological activities of these compounds (Vural & Kara, 2017).
Biological and Medicinal Research
Antimicrobial and Biological Activities : Ahmad et al. (2017) explored the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions, which have relevance for the compound . They also investigated the biological activities of these compounds, including anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Photoreactions and Proton Transfer Studies : Research by Vetokhina et al. (2012) on pyridine derivatives, like 2-(1H-pyrazol-5-yl)pyridines, reveals insights into photoreactions and proton transfer processes. Such studies are essential for understanding the chemical behavior of (5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol in various conditions (Vetokhina et al., 2012).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound, including wearing protective gloves and eye protection .
Propriétés
IUPAC Name |
[5-bromo-2-(difluoromethoxy)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO2/c8-5-1-4(3-12)6(11-2-5)13-7(9)10/h1-2,7,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVHIXDKQZDHTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-(difluoromethoxy)pyridin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384570.png)
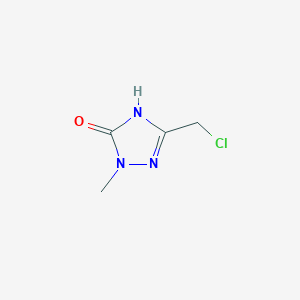

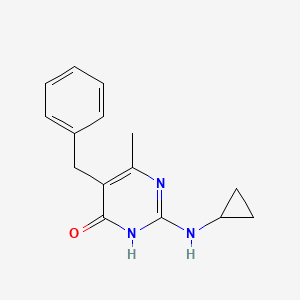

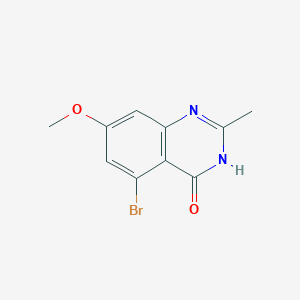
![2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384578.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B1384579.png)
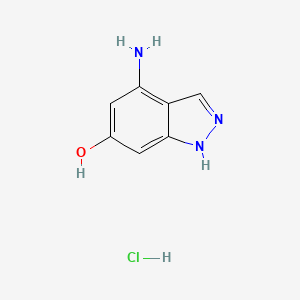
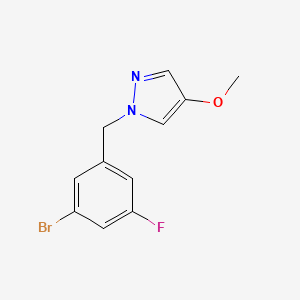


![3-amino-1-(2-hydroxyethyl)-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384587.png)
